molecular formula C10H11N3O B1355030 4-(4-Methoxybenzyl)-4H-1,2,4-triazole CAS No. 36175-43-6

4-(4-Methoxybenzyl)-4H-1,2,4-triazole

Cat. No. B1355030
CAS RN: 36175-43-6
M. Wt: 189.21 g/mol
InChI Key: JVPMIDFJQLJRRS-UHFFFAOYSA-N
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Description

The compound “4-(4-Methoxybenzyl)-4H-1,2,4-triazole” is a derivative of the 1,2,4-triazole class of compounds. Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The “4-Methoxybenzyl” part suggests a benzene ring with a methoxy (OCH3) group and a benzyl group attached .


Molecular Structure Analysis

The molecular structure of “4-(4-Methoxybenzyl)-4H-1,2,4-triazole” would likely involve a triazole ring attached to a benzene ring via a methylene (-CH2-) bridge, with a methoxy group (-OCH3) attached to the benzene ring .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(4-Methoxybenzyl)-4H-1,2,4-triazole” are not available, related compounds such as 4-methoxybenzyl chloride have been used in various chemical reactions .

Scientific Research Applications

Enzymatic Potential and Antiproliferative Activity

4-(4-Methoxybenzyl)-4H-1,2,4-triazole derivatives have been explored for their enzymatic potential, particularly as cholinesterase inhibitors. A study by Arfan et al. (2018) demonstrated that these derivatives exhibit significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The anti-proliferative activity of these compounds was also assessed, indicating potential applications in cancer research (Arfan et al., 2018).

Lipase and α-Glucosidase Inhibition

Bekircan et al. (2015) synthesized novel derivatives of 4-(4-Methoxybenzyl)-4H-1,2,4-triazole and investigated their potential as inhibitors of lipase and α-glucosidase enzymes. These enzymes are critical in metabolic processes, and inhibitors can be valuable in treating diseases like diabetes and obesity. The study found that some derivatives exhibited substantial inhibitory activity (Bekircan et al., 2015).

Diuretic Properties

Research by Kravchenko (2018) on 1,2,4-triazole derivatives, including 4-(4-Methoxybenzyl)-4H-1,2,4-triazole, has shown these compounds to have both diuretic and antidiuretic effects. This indicates potential therapeutic applications in managing fluid balance in the body (Kravchenko, 2018).

Corrosion Inhibition

A study by Prajila and Joseph (2017) explored the use of triazole Schiff's bases, including 4-(4-Methoxybenzyl)-4H-1,2,4-triazole, as corrosion inhibitors for mild steel in hydrochloric acid. Their research demonstrated that these compounds are effective in preventing corrosion, suggesting applications in industrial and engineering fields (Prajila & Joseph, 2017).

Anticancer Potential

Bekircan et al. (2008) synthesized derivatives of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and evaluated their anticancer activity. They found that some of these compounds showed promising results against a variety of cancer cell lines, highlighting their potential in cancer therapy research (Bekircan et al., 2008).

Antimicrobial and Antioxidant Activities

A study by Sumrra et al. (2021) focused on the synthesis of metal complexes with triazole compounds, including 4-(4-Methoxybenzyl)-4H-1,2,4-triazole derivatives. These complexes were evaluated for their antimicrobial and antioxidant activities, showing effectiveness against various bacterial and fungal strains. The study also highlighted their potential as therapeutic agents in treating microbial infections (Sumrra et al., 2021).

Urease Inhibition and Antibacterial Studies

Hanif et al. (2012) synthesized a series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, including derivatives with methoxybenzyl groups. These compounds were tested for their urease inhibition and antibacterial activities, showing significant results and indicating their potential in developing new antimicrobial agents (Hanif et al., 2012).

Synthesis and Structural Studies

Structural and synthesis studies of 4-(4-Methoxybenzyl)-4H-1,2,4-triazole derivatives have been conducted, providing insights into their chemical properties and potential applications in various fields. These studies include X-ray diffraction techniques and density functional theory (DFT) calculations, offering a deeper understanding of the molecular structure and reactivity of these compounds (Srivastava et al., 2016).

Future Directions

The future directions for “4-(4-Methoxybenzyl)-4H-1,2,4-triazole” would depend on its specific applications. For instance, 4-methoxybenzyl esters have been used in organic synthesis, suggesting potential applications in the development of new synthetic methodologies .

properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)6-13-7-11-12-8-13/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPMIDFJQLJRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512372
Record name 4-[(4-Methoxyphenyl)methyl]-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxybenzyl)-4H-1,2,4-triazole

CAS RN

36175-43-6
Record name 4-[(4-Methoxyphenyl)methyl]-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Huang, H Li, Q Zhang, F Lu, M Hong… - ACS medicinal …, 2017 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a serious and deadly disease for which treatment options are limited. The recent approval of antifibrosis agent nintedanib represents one of the first …
Number of citations: 14 pubs.acs.org

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